molecular formula C26H23N3O4S B2586600 2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide CAS No. 892300-70-8

2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide

Número de catálogo: B2586600
Número CAS: 892300-70-8
Peso molecular: 473.55
Clave InChI: KQFJXAYIQGAILN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-((3-(Furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide is a heterocyclic acetamide derivative featuring a benzofuropyrimidinone core substituted with a furan-2-ylmethyl group at position 3, a thioether linkage at position 2, and an acetamide side chain terminating in a 4-isopropylphenyl group. The benzofuropyrimidinone scaffold provides a rigid planar structure, while the thioether and acetamide moieties enhance solubility and modulate interactions with biological targets.

Propiedades

IUPAC Name

2-[[3-(furan-2-ylmethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O4S/c1-16(2)17-9-11-18(12-10-17)27-22(30)15-34-26-28-23-20-7-3-4-8-21(20)33-24(23)25(31)29(26)14-19-6-5-13-32-19/h3-13,16H,14-15H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFJXAYIQGAILN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CO4)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituents on the pyrimidine core, heteroatom composition (e.g., oxygen vs. sulfur), and the aryl/alkyl groups on the acetamide side chain. Below is a detailed comparison with key analogs from the literature:

Table 1: Structural and Functional Comparison of Analogs

Compound ID & Source Core Structure Substituents (Position 3) Acetamide Side Chain Molecular Weight (g/mol) Notable Properties/Activities
Target Compound Benzofuro[3,2-d]pyrimidinone Furan-2-ylmethyl N-(4-isopropylphenyl) ~463.5 (calc.) Potential anti-inflammatory activity (inferred from structural analogs)
Benzothieno[3,2-d]pyrimidinone 3-Ethoxypropyl N-(4-isopropylphenyl) ~479.5 (calc.) Enhanced lipophilicity due to ethoxypropyl group; unconfirmed bioactivity
Benzofuro[3,2-d]pyrimidinone 3-Methylbutyl N-(3-trifluoromethylphenyl) ~507.5 (calc.) Increased metabolic stability (CF₃ group)
Thieno[2,3-d]pyrimidinone Ethyl, 5,6-dimethyl N-(4-isopropylphenyl) ~457.6 (calc.) Antiproliferative activity (thieno core may enhance kinase inhibition)
Thieno[3,2-d]pyrimidinone Benzyl N-(3-methoxyphenyl) 437.53 Improved solubility (methoxy group); unconfirmed binding affinity
Thieno[2,3-d]pyrimidinone Allyl, 5-methylfuran N-(2-methylphenyl) ~480.6 (calc.) Anti-exudative activity (similar to diclofenac in analogs)

Key Observations :

Core Heteroatom Variation: Replacement of the benzofuro oxygen (Target Compound) with sulfur (e.g., , 11, 13) alters electronic properties and binding kinetics. Thieno analogs (e.g., ) often exhibit stronger π-π stacking with hydrophobic enzyme pockets . Benzofuro cores (e.g., Target Compound, ) may improve oxidative stability compared to thieno derivatives .

Trifluoromethyl () and methoxy () groups on the acetamide side chain modulate solubility and metabolic resistance .

Biological Activity Trends: Compounds with 4-isopropylphenyl (e.g., Target Compound, ) show affinity for hydrophobic binding sites, common in kinase inhibitors . Anti-exudative activity in analogs () correlates with electron-withdrawing groups (e.g., nitro, CF₃) and furan/thieno cores .

Research Findings and Implications

  • Structural-Activity Relationship (SAR): The thioether linkage in the target compound and its analogs is critical for maintaining conformational flexibility, enabling optimal target engagement .
  • Pharmacokinetic Considerations: The 4-isopropylphenyl group in the target compound may prolong half-life by reducing CYP450-mediated metabolism, as seen in similar acetamide derivatives . Thieno-based analogs () exhibit faster clearance than benzofuro derivatives, suggesting the latter’s superiority in sustained-action applications .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.